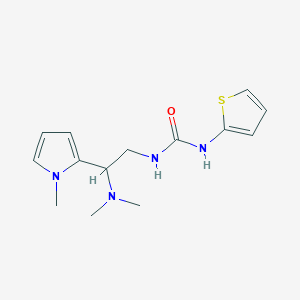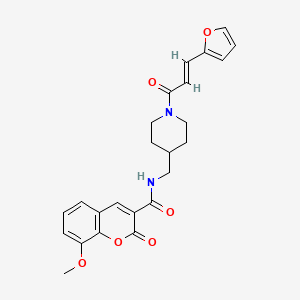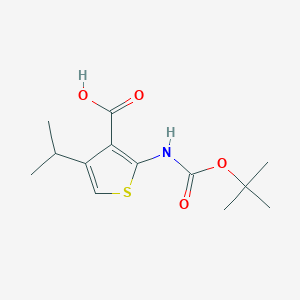
2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid
Overview
Description
2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a t-butoxycarbonylamino group and an isopropyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid involves several steps, typically starting with the thiophene ring formation. One common method includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Isopropyl Group: This step involves the alkylation of the thiophene ring using isopropyl halides under basic conditions.
Attachment of the t-Butoxycarbonylamino Group: This is typically done through a nucleophilic substitution reaction where the amino group is protected with a t-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom in the thiophene ring. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the thiophene ring.
Scientific Research Applications
2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the t-butoxycarbonylamino group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites within the body.
Comparison with Similar Compounds
Similar compounds to 2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid include other thiophene derivatives with different substituents. For example:
2-Amino-4-isopropylthiophene-3-carboxylic acid: Lacks the t-butoxycarbonyl group, making it less stable.
2-t-Butoxycarbonylamino-4-methylthiophene-3-carboxylic acid: Has a methyl group instead of an isopropyl group, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-7(2)8-6-19-10(9(8)11(15)16)14-12(17)18-13(3,4)5/h6-7H,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHNRQSOTWYTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=C1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Methoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2461807.png)

![Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2461809.png)
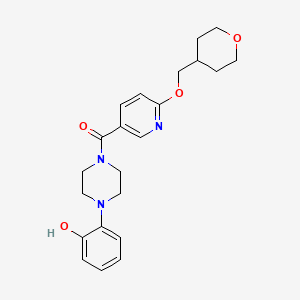
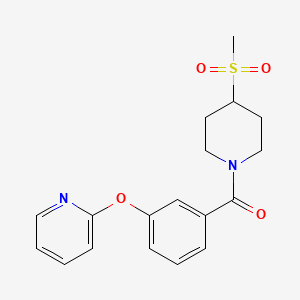
![8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid](/img/structure/B2461817.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/new.no-structure.jpg)
![11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2461823.png)
![N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2461824.png)
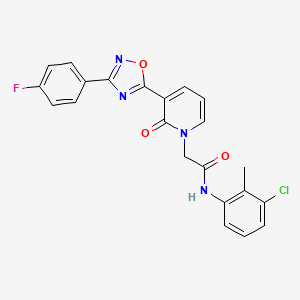
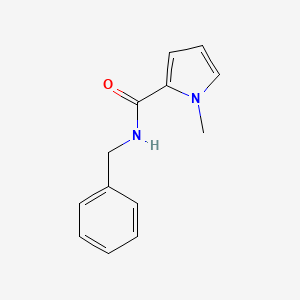
![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)
